Cyclobut-2-en-1-amine

Description

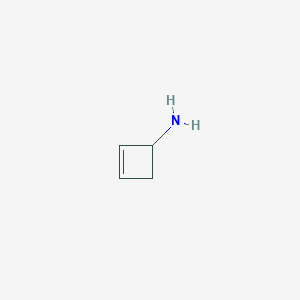

Structure

3D Structure

Properties

IUPAC Name |

cyclobut-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c5-4-2-1-3-4/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFCCOZUSUFWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Cyclobut 2 En 1 Amine and Its Analogues

Cyclobutane (B1203170) Ring Opening Reactions

The relief of ring strain is a primary driving force for the ring-opening reactions of cyclobutene (B1205218) derivatives. This can be achieved through various mechanisms, including the application of heat, light, mechanical force, or chemical reagents.

Electrocyclic reactions are pericyclic reactions that involve the conversion of a π-bond to a σ-bond or vice versa. In the case of cyclobutene derivatives, ring-opening results in the formation of a conjugated diene. These reactions are highly stereospecific and are governed by the Woodward-Hoffmann rules. masterorganicchemistry.comwikipedia.org

Under thermal conditions , the electrocyclic ring-opening of cyclobutenes proceeds in a conrotatory fashion. This means that the substituents on the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counterclockwise). masterorganicchemistry.comic.ac.uk For a generic 3,4-disubstituted cyclobutene, the stereochemistry of the resulting diene is predictable. For example, cis-3,4-dimethylcyclobutene exclusively yields cis,trans-2,4-hexadiene upon heating. wikipedia.org In the context of cyclobut-2-en-1-amine analogues, such as 4,6-fused cyclobutenamides, thermal electrocyclic ring opening leads to the formation of transient cis,trans-cyclooctadienones. acs.org The torquoselectivity of this ring opening, which describes the preferential inward or outward rotation of substituents, is influenced by the nature of the substituents on the rehybridizing carbon atoms. acs.orgresearchgate.net

In contrast, photochemical electrocyclic ring-opening of cyclobutenes occurs in a disrotatory manner, where the terminal groups rotate in opposite directions. masterorganicchemistry.com This change in stereochemical outcome is due to the promotion of an electron to a higher energy molecular orbital (the HOMO of the excited state), which has a different symmetry than the HOMO of the ground state. masterorganicchemistry.comic.ac.uk

The stereospecificity of these reactions is a powerful tool in organic synthesis, allowing for the controlled formation of specific diene isomers.

| Condition | Mechanism | Stereochemistry | Product from cis-3,4-Disubstituted Cyclobutene |

| Thermal (Heat) | Conrotatory | Both groups rotate in the same direction | cis,trans-Diene |

| Photochemical (UV Light) | Disrotatory | Groups rotate in opposite directions | cis,cis-Diene |

Mechanochemistry involves the use of mechanical force to induce chemical reactions. In the context of cyclobutane rings, mechanical force can trigger cycloreversion, a [2+2] retro-cycloaddition reaction. This has been observed at the single-molecule level by anchoring macrocycles containing a cyclobutane mechanophore between a surface and an atomic force microscope (AFM) cantilever. nih.gov Upon stretching, the cyclobutane ring ruptures, leading to a measurable increase in the length of the polymer chain. nih.gov

Studies on cyclobutane-based mechanophores have shown that the force required to induce cycloreversion is on the order of nanonewtons (nN). For instance, the mechanochemical cycloreversion of a specific cyclobutane derivative was observed at forces above 1.7 nN. nih.govresearchgate.net The application of force lowers the activation barrier for the reaction, making it accessible at lower temperatures than the corresponding thermal reaction. The use of cyclobutane mechanophores in polymer networks has been shown to enhance the toughness of materials by providing a sacrificial bond-breaking mechanism that dissipates energy. nih.gov While specific studies on cyclobut-2-en-1-amine are not available, it is expected that the cyclobutene ring would also be susceptible to mechanochemical ring opening, potentially at lower forces due to the presence of the double bond which influences the ring strain and electronic properties.

The ring opening of strained carbocycles can also be facilitated by acids. In the case of highly strained systems like bicyclobutanes, Lewis acids can catalyze the ring-opening reaction. For example, the reaction of acyl-bicyclobutanes with acyclic thioamides in the presence of a Lewis acid results in the formation of 1,1,3-trisubstituted cyclobutanes. nih.gov This proceeds through a polar mechanism where the Lewis acid activates the bicyclobutane, making it susceptible to nucleophilic attack and subsequent ring opening. researchgate.net While direct evidence for the acid-mediated ring opening of cyclobut-2-en-1-amine is limited in the provided search results, the amino group in the molecule could be protonated under acidic conditions. This protonation would likely alter the electronic nature of the ring and could potentially facilitate ring-opening, especially with the participation of a nucleophile.

Cyclobutenediones, which are derivatives of cyclobutene, exhibit interesting reactivity with nucleophiles. A notable example is the divergent reactivity of cyclobutenediones with organolithium reagents versus lithium amides. While organolithiums typically add to one of the carbonyl groups, lithium amides can induce ring opening. rsc.org

The reaction of a cyclobutenedione, such as dimethyl squarate, with a lithium amide leads to the formation of a vinyllithium intermediate via the scission of a carbon-carbon bond in the ring. rsc.org This process involves an initial nucleophilic attack of the amide on a carbonyl group, followed by a series of electronic rearrangements, including an O- to C-lithium transfer, that ultimately results in the cleavage of the C3-C4 bond of the cyclobutenedione ring. This distinct mode of ring scission provides access to 2-oxo-but-3-enamides. rsc.org This reactivity highlights a potential pathway for the ring opening of cyclobutene systems bearing electrophilic sites, where a nucleophilic attack by an amine or an amide can trigger the cleavage of the four-membered ring.

Primary amines can react with strained ring systems to induce ring-opening followed by cyclization, leading to the formation of new heterocyclic structures. For instance, the reaction of spirocyclopropanes derived from cycloheptane-1,3-dione with primary amines results in a ring-opening cyclization to produce 1,2,3,6,7,8-hexahydrocyclohepta[b]pyrrol-4(5H)-one, a precursor to 1-azaazulenes. elsevierpure.comclockss.org Similarly, alkylidenecyclopropyl ketones undergo intermolecular cyclization with amines to afford 2,3,4-trisubstituted pyrroles. organic-chemistry.org The mechanism is believed to involve the cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org

Although these examples involve cyclopropanes, they demonstrate a general principle where the nucleophilicity of primary amines can be harnessed to open strained rings. In the case of cyclobut-2-en-1-amine, while it already contains an amino group, analogous intermolecular reactions with other amines or intramolecular processes could potentially lead to ring-opened or rearranged products, especially if the cyclobutene ring is further activated.

Intramolecular and Intermolecular Rearrangements

In addition to ring-opening reactions, cyclobutane and cyclobutene derivatives can undergo various rearrangements. These rearrangements can be driven by the release of ring strain or can be triggered by light or chemical reagents, often leading to the formation of more complex molecular architectures.

A photoredox-catalyzed strain-release/ nih.govnih.gov-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes. rsc.orgresearchgate.net In this process, a radical adds to a strained bicyclo[1.1.0]butane, and the resulting intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement to yield a 1,1,3-trisubstituted cyclobutane. rsc.org While this example involves a bicyclobutane, similar radical-mediated rearrangements could be envisioned for cyclobutene systems.

Furthermore, thermal rearrangements of 4,6-fused cyclobutenamides, which are analogues of cyclobut-2-en-1-amine, have been shown to proceed through the intermediacy of a cis,trans-cyclooctadienone, which then undergoes a transannular cyclization to give a 5,5-bicyclic product. acs.org This contrasts with the thermal rearrangement of a related 4,6-fused cyclobutenamine, which did not show evidence of a cycloalkadienone intermediate. acs.org This highlights how the nature of the nitrogen substituent (amide vs. amine) can significantly influence the reaction pathway.

Rearrangement of 3-Aminocyclobut-2-en-1-ones to Quinolone Derivatives

The thermal rearrangement of cyclobutenones is a versatile method for the synthesis of various carbocyclic and heterocyclic systems. The 4π-electrocyclic ring-opening of a cyclobutenone generates a highly reactive vinylketene intermediate, which can then undergo subsequent reactions. nih.gov In the case of 3-aminocyclobut-2-en-1-ones, this vinylketene intermediate possesses an amino group, which can participate in an intramolecular cyclization.

While the direct rearrangement of 3-aminocyclobut-2-en-1-ones to quinolone derivatives is not extensively detailed, a plausible mechanistic pathway can be proposed based on established reactivity patterns. The thermal electrocyclic ring-opening of the 3-aminocyclobutenone would generate a corresponding amino-substituted vinylketene. This intermediate could then undergo an intramolecular cyclization, where the amine nitrogen attacks the ketene moiety. Subsequent tautomerization and aromatization would lead to the formation of a 4-hydroxy-2-quinolone derivative. The synthesis of quinolones and quinolin-4-ones through the cyclization of N-(2-acylaryl)amides, a process known as the Camps cyclization, proceeds through a similar intramolecular condensation mechanism. nih.gov

The table below outlines the general steps in the proposed rearrangement:

| Step | Description | Intermediate |

| 1 | Thermal 4π-electrocyclic ring-opening | Amino-substituted vinylketene |

| 2 | Intramolecular nucleophilic attack | Zwitterionic intermediate |

| 3 | Tautomerization and aromatization | 4-Hydroxy-2-quinolone |

Ring-Rearrangement Metathesis (RRM) of Cyclobutene Systems

Ring-rearrangement metathesis (RRM) is a powerful tool in organic synthesis that combines the bond-breaking and -forming capabilities of olefin metathesis with a subsequent rearrangement of the ring system. While ring-opening metathesis (ROM) and ring-closing metathesis (RCM) are more common, RRM offers a pathway to more complex molecular architectures. researchgate.netwikipedia.org

In the context of cyclobutene systems containing an amine functionality, RRM can be envisioned to proceed through a tandem sequence of reactions. For instance, a ring-opening metathesis of a substituted aminocyclobutene could be followed by an intramolecular cyclization or rearrangement of the resulting diene. The driving force for such a process would be the formation of a thermodynamically more stable ring system.

A related process is the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes, which can be catalyzed by hydrazine derivatives. This reaction proceeds through a [3+2] cycloaddition/cycloreversion mechanism to yield γ,δ-unsaturated aldehydes, which are formal Claisen rearrangement products. researchgate.net While not a direct RRM of the carbocyclic skeleton, it demonstrates the utility of metathesis-type reactions in transforming cyclobutene derivatives.

Addition, Substitution, and Redox Reactions

Nucleophilic Substitution Reactions Involving the Amine Moiety

The amine moiety in cyclobut-2-en-1-amine and its analogues is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of nucleophilic substitution reactions, such as alkylation and acylation.

N-Alkylation: The reaction of cyclobut-2-en-1-amine with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. youtube.com The use of a large excess of the amine can favor the formation of the mono-alkylated product. Hydrogen-borrowing catalysis offers an alternative, more atom-economical approach to N-alkylation, where alcohols are used as the alkylating agents. nih.govresearchgate.net

N-Acylation: Acylation of cyclobut-2-en-1-amine with acyl chlorides or anhydrides is a more controlled reaction that typically yields the corresponding N-cyclobut-2-en-1-yl amide. This reaction is generally high-yielding and provides a stable amide product.

The table below summarizes the expected products of nucleophilic substitution reactions of cyclobut-2-en-1-amine:

| Reagent | Reaction Type | Product |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N-Methylcyclobut-2-en-1-amine |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N-Acetylcyclobut-2-en-1-amine |

Radical Intermediates and Pathways in Cyclobutane Formation and Cleavage

Radical intermediates play a crucial role in both the formation and cleavage of cyclobutane rings. The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions initiated by radical species. Conversely, radical-mediated [2+2] cycloadditions can be employed for the synthesis of cyclobutane derivatives.

A notable example of the involvement of radical intermediates is the copper-catalyzed radical cascade reaction of simple cyclobutanes to synthesize highly functionalized cyclobutene derivatives. This transformation involves the cleavage of multiple C-H bonds and the formation of new C-N or C-S bonds. The proposed mechanism involves the formation of a benzylic radical, followed by β-H elimination to generate a cyclobutene intermediate. Subsequent addition of a nitrogen-centered radical to the cyclobutene and further functionalization leads to the final product. rsc.org

Photoredox catalysis has also emerged as a powerful tool for generating radical intermediates for the synthesis of cyclobutanes. For instance, a deboronative radical addition-polar cyclization cascade enables the synthesis of a broad range of functionalized cyclobutanes. baranlab.orgorganic-chemistry.orgd-nb.info

Oxidation and Reduction Processes of Cyclobutane Amines

The enamine functionality of cyclobut-2-en-1-amine is susceptible to both oxidation and reduction reactions.

Oxidation: Enamines can be oxidized electrochemically or with chemical oxidants. rsc.org The oxidation of enamines typically proceeds through a radical cation intermediate. acs.org The specific products of the oxidation of cyclobut-2-en-1-amine would depend on the reaction conditions and the oxidant used. Possible products could include the corresponding imine or products resulting from oxidative coupling. The oxidation of secondary amines to imines is a well-established transformation. organic-chemistry.org

Reduction: The double bond in cyclobut-2-en-1-amine can be reduced to yield the corresponding saturated cyclobutylamine (B51885). Catalytic hydrogenation is a common method for the reduction of enamines. nih.govresearchgate.netorganic-chemistry.org This reaction is often carried out using a transition metal catalyst, such as rhodium or palladium, under a hydrogen atmosphere. The reduction of enamines provides a route to chiral amines through asymmetric hydrogenation.

The table below summarizes the products of oxidation and reduction of cyclobut-2-en-1-amine:

| Reaction | Reagent/Catalyst | Product |

| Oxidation | Electrochemical/Chemical Oxidant | Cyclobut-2-en-1-imine |

| Reduction | H₂, Rh/C or Pd/C | Cyclobutylamine |

Reactions with Electrophilic Reagents

The reactivity of Cyclobut-2-en-1-amine with electrophilic reagents is dictated by the interplay between the nucleophilic nitrogen atom and the electron-rich carbon-carbon double bond. The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack. Reactions such as alkylation, acylation, and sulfonylation are expected to proceed readily at the nitrogen center byjus.comlibretexts.org.

However, the alkene functionality also introduces the possibility of electrophilic addition to the double bond. In such reactions, an electrophile (E+) adds to the double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile youtube.comwikipedia.orgchemguide.co.uk. The regioselectivity of this addition would be influenced by the directing effect of the amino group. Protonation of the amine under acidic conditions would likely deactivate the ring towards electrophilic attack due to the electron-withdrawing nature of the resulting ammonium group.

Computational studies on related enamine systems suggest that reactions with electron-poor olefins, a type of electrophilic reagent, can lead to the formation of cyclobutane adducts. These reactions are often reversible and depend on factors like temperature and solvent polarity nih.govnih.govub.eduacs.org. While direct experimental data on Cyclobut-2-en-1-amine is limited, it is plausible that it could react with strong electrophiles at either the nitrogen atom or the double bond, with the specific outcome depending on the nature of the electrophile and the reaction conditions.

Detailed Mechanistic Investigations and Stereochemical Control

The mechanisms of reactions involving Cyclobut-2-en-1-amine and its analogues are multifaceted, often involving transient intermediates that dictate the final product distribution and stereochemistry.

Elucidation of Reaction Intermediates (e.g., Diradicals, Iminium Ions, Silylketene Acetals)

Diradicals: While less common in the direct reactions of Cyclobut-2-en-1-amine with electrophiles, diradical intermediates have been implicated in the formation and rearrangement of cyclobutane rings in other contexts. For instance, the synthesis of cyclobutanes via the contraction of pyrrolidines is proposed to proceed through a 1,4-diradical intermediate.

Iminium Ions: Iminium ions are key intermediates in many reactions of amines, particularly in organocatalysis. In the context of Cyclobut-2-en-1-amine, the corresponding enamine tautomer could react with an electrophile to form an iminium ion. Computational studies on the reaction of enamines with nitroalkenes have shown that the hydrolysis of intermediate adduct enamines proceeds through their iminium ions nih.govnih.govub.eduacs.orgresearchgate.net. The stability and subsequent reactions of this iminium ion would be crucial in determining the reaction pathway.

Silylketene Acetals: While not directly formed from Cyclobut-2-en-1-amine, silylketene acetals are relevant in the broader context of cyclobutene chemistry. For instance, 2-silyl-cyclobutenones can undergo electrocyclic ring opening to form reactive silyl(vinyl)ketenes. This highlights the potential for ring-opening reactions in substituted cyclobutene systems, which could be a competing pathway for Cyclobut-2-en-1-amine derivatives under certain conditions.

Factors Influencing Regio- and Stereoselectivity

The outcome of reactions involving Cyclobut-2-en-1-amine is highly dependent on various factors that control the regioselectivity (where on the molecule the reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

Steric and Electronic Effects: The substituents on both the cyclobutene ring and the nitrogen atom can exert significant steric and electronic effects. Bulky substituents can hinder the approach of reagents to certain sites, thereby directing the reaction to less sterically crowded positions. Electron-donating or withdrawing groups can alter the nucleophilicity of the amine and the electron density of the double bond, influencing the site of electrophilic attack.

Catalysts and Reaction Conditions: The choice of catalyst and reaction conditions (temperature, solvent, pH) plays a pivotal role in controlling selectivity. For instance, in reactions analogous to those of enamines, the solvent polarity and the presence of water can determine whether a cyclobutane intermediate is stable or undergoes ring-opening nih.govnih.govub.eduacs.org. In chiral environments, such as with chiral catalysts or auxiliaries, it is possible to achieve high levels of stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over others. Computational studies on related systems have shown that the conformation of the enamine (s-trans vs. s-cis) can dictate the stereochemistry of the resulting cyclobutane ring nih.govnih.govub.eduacs.org.

Interactive Data Table: Factors Influencing Selectivity

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Analogous System Studied |

| Substituent Size | Directs attack to less hindered face/position. | Can favor the formation of one diastereomer over another due to steric hindrance in the transition state. | Enamine reactions with nitroalkenes nih.govub.eduacs.org. |

| Electronic Nature of Substituents | Influences the nucleophilicity of the nitrogen and the electron density of the double bond, directing electrophilic attack. | Can affect the stability of charged intermediates, influencing the stereochemical outcome. | General principles of electrophilic addition youtube.comwikipedia.orgchemguide.co.uk. |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states, potentially altering the reaction pathway and regioselectivity. | Can affect the conformational equilibrium of reactants and intermediates, thereby influencing the stereochemical outcome. | Enamine reactions with nitroalkenes nih.govnih.govub.eduacs.org. |

| Catalyst | Can activate specific sites on the molecule, leading to high regioselectivity. | Chiral catalysts can create a chiral environment, leading to high enantioselectivity or diastereoselectivity. | Organocatalytic reactions of enamines nih.govnih.govub.eduacs.orgresearchgate.net. |

| Temperature | Can influence the position of equilibrium in reversible reactions and affect the competition between kinetic and thermodynamic control. | Can impact the flexibility of molecules and transition states, potentially altering stereoselectivity. | Enamine reactions with nitroalkenes nih.govub.eduacs.org. |

Concerted vs. Stepwise Mechanisms in Ring Transformations

Ring transformations of cyclobutane derivatives, such as ring-opening or rearrangement reactions, can proceed through either concerted or stepwise mechanisms.

A concerted mechanism involves the simultaneous breaking and forming of multiple bonds in a single transition state. These reactions are often stereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product.

In contrast, a stepwise mechanism involves the formation of one or more intermediates. For example, the reaction of enamines with nitroalkenes to form cyclobutane adducts has been shown through computational studies to proceed via a stepwise mechanism involving a zwitterionic intermediate acs.org. This stepwise nature allows for the possibility of bond rotations in the intermediate, which can affect the final stereochemistry of the product.

For Cyclobut-2-en-1-amine, ring-opening reactions could potentially occur under thermal or photochemical conditions. The electrocyclic ring opening of cyclobutenes is a classic example of a concerted pericyclic reaction governed by the Woodward-Hoffmann rules. However, the presence of the amino group could lead to alternative, non-concerted pathways, possibly involving charged or radical intermediates, especially under catalytic or photoredox conditions. The specific mechanism would likely depend on the nature of any substituents and the reaction conditions employed.

Spectroscopic Characterization Methodologies in Cyclobut 2 En 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For Cyclobut-2-en-1-amine, various NMR techniques are employed to obtain a complete structural picture.

Proton (¹H) NMR spectroscopy is a primary technique for determining the structure of a molecule by identifying the chemical environment of its hydrogen atoms. For Cyclobut-2-en-1-amine (C₄H₇N), the ¹H NMR spectrum is expected to show distinct signals for the different types of protons present: the olefinic protons (=CH), the methine proton (CH-N), and the aliphatic methylene (B1212753) protons (CH₂).

The chemical shifts (δ) are influenced by the electronic environment; protons on the double bond are deshielded and appear at a lower field (higher ppm) compared to those on saturated carbons. libretexts.org The proton on the carbon bearing the amine group is also shifted downfield. The integration of the peak areas in a ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal. acdlabs.com Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets, which provides valuable information about the connectivity of atoms. acdlabs.com For instance, the methine proton at C1 would be coupled to the protons at C2 and C4.

Monitoring chemical reactions is a key application of ¹H NMR. By acquiring spectra at different time intervals, the disappearance of reactant signals and the appearance of product-specific signals, such as those predicted for Cyclobut-2-en-1-amine, can be tracked to determine reaction completion and identify intermediates.

Table 1: Predicted ¹H NMR Spectral Data for Cyclobut-2-en-1-amine Note: These are estimated values based on typical chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Olefinic Protons (C2-H, C3-H) | 6.0 - 6.5 | Multiplet |

| Methine Proton (C1-H) | 3.5 - 4.0 | Multiplet |

| Methylene Protons (C4-H₂) | 2.5 - 3.0 | Multiplet |

| Amine Protons (NH₂) | 1.0 - 3.0 | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. uobasrah.edu.iq In a standard broadband-decoupled ¹³C NMR spectrum of Cyclobut-2-en-1-amine, four distinct signals are expected, corresponding to the four non-equivalent carbon atoms in the molecule.

The chemical shifts of the carbon atoms depend on their hybridization and the electronegativity of attached atoms. pressbooks.pub The two sp² hybridized carbons of the double bond (C2 and C3) are expected to resonate in the olefinic region (typically 100-150 ppm). The sp³ hybridized carbon attached to the nitrogen atom (C1) will be shifted downfield compared to a standard alkane carbon due to the electron-withdrawing effect of the amine group. The remaining sp³ methylene carbon (C4) will appear at the highest field (lowest ppm).

Data from the saturated analog, cyclobutylamine (B51885), shows the amine-bearing carbon at approximately 51 ppm and the methylene carbons around 30 and 15 ppm. rsc.org For Cyclobut-2-en-1-amine, the presence of the double bond significantly influences the shifts of all carbons in the ring.

Table 2: Predicted ¹³C NMR Spectral Data for Cyclobut-2-en-1-amine Note: These are estimated values. Actual experimental values can differ.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 / C3 (Olefinic) | 130 - 140 |

| C1 (CH-NH₂) | 50 - 60 |

| C4 (CH₂) | 30 - 40 |

When Cyclobut-2-en-1-amine acts as a ligand to form a metal complex, heteronuclear NMR can be used to probe the metallic center. For platinum complexes, ¹⁹⁵Pt NMR spectroscopy is a particularly powerful technique due to the high natural abundance (33.8%) and wide chemical shift range (>12,000 ppm) of the ¹⁹⁵Pt isotope. rsc.org

The ¹⁹⁵Pt chemical shift is extremely sensitive to the oxidation state of the platinum (Pt(II) vs. Pt(IV)) and the nature of the other ligands in its coordination sphere. rsc.org For example, in studies of platinum complexes with other amine ligands, the replacement of a chloride ligand with an iodide causes a significant upfield shift in the ¹⁹⁵Pt NMR spectrum. Current time information in Bangalore, IN. Similarly, the coordination of carboxylate ligands results in a downfield shift compared to chloride ligands. Current time information in Bangalore, IN. Therefore, if Cyclobut-2-en-1-amine were incorporated into a platinum-based therapeutic agent, ¹⁹⁵Pt NMR would be crucial for characterizing the final compound and studying its reactions with biological molecules. nih.gov

Table 3: Representative ¹⁹⁵Pt NMR Chemical Shift Ranges for Amine-Containing Platinum Complexes Source: Data compiled from studies on various platinum-amine complexes. rsc.orgCurrent time information in Bangalore, IN.

| Platinum Complex Type | Oxidation State | Typical ¹⁹⁵Pt Chemical Shift Range (δ, ppm) |

| cis-[Pt(amine)₂Cl₂] | Pt(II) | -2100 to -2400 |

| cis-[Pt(amine)₂(dicarboxylate)] | Pt(II) | -1800 to -2000 |

| cis-[Pt(amine)₂I₂] | Pt(II) | -2800 to -3400 |

| [Pt(amine)₂Cl₄] | Pt(IV) | -800 to -900 |

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules or derivatives, two-dimensional (2D) NMR techniques are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Cyclobut-2-en-1-amine, a COSY spectrum would show cross-peaks connecting the C1-H proton to the C2-H olefinic proton and the C4-H₂ methylene protons, confirming the H-C1-C2-H and H-C1-C4-H₂ connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. An HSQC experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., C1-H with C1, C4-H₂ with C4). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for piecing together the molecular skeleton. For example, an HMBC spectrum would show a correlation from the protons on C4 to the olefinic carbons C2 and C3, and from the C1 proton to C2 and C3, confirming the four-membered ring structure.

These advanced techniques are invaluable in confirming the structure of novel cyclobutane (B1203170) derivatives. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the molecular formula of a newly synthesized or isolated compound. It measures the mass of an ion with very high accuracy (typically to four or five decimal places). rsc.org

For Cyclobut-2-en-1-amine, the molecular formula is C₄H₇N. nih.gov The theoretical exact mass of the neutral molecule is 69.057849 Da. nih.gov In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would be observed as the protonated ion, [M+H]⁺. By comparing the experimentally measured mass of this ion to the calculated theoretical mass, the elemental composition can be confirmed with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 4: HRMS Data for Molecular Formula Confirmation of Cyclobut-2-en-1-amine

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule | C₄H₇N | 69.057849 |

| Protonated Ion [M+H]⁺ | C₄H₈N⁺ | 70.065124 |

Ionization Techniques (e.g., Electrospray Ionization) in MS

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The ionization method is a critical component of MS, as it converts neutral analyte molecules into gas-phase ions. For a polar molecule like Cyclobut-2-en-1-amine, Electrospray Ionization (ESI) is a particularly suitable "soft ionization" technique. wikipedia.orgd-nb.info

Electrospray Ionization (ESI) is widely used for polar and basic compounds, such as amines, because it typically generates intact protonated molecules with minimal fragmentation. d-nb.inforesearchgate.net The process involves applying a high voltage to a liquid solution of the analyte, creating a fine aerosol of charged droplets. wikipedia.org As the solvent evaporates from these droplets, the charge concentration increases, eventually leading to the formation of gas-phase analyte ions. d-nb.info

In the context of Cyclobut-2-en-1-amine, which possesses a basic amino group, ionization in positive-ion mode ESI would readily occur through protonation. The lone pair of electrons on the nitrogen atom acts as a proton acceptor, forming the corresponding protonated molecule, [M+H]⁺. d-nb.infoscielo.br The basicity of the amine is a key factor determining the efficiency of this ionization process. d-nb.info

While ESI is a soft technique, some fragmentation can be induced to gain structural information, often by coupling the ion source with tandem mass spectrometry (MS/MS). wikipedia.orgwikipedia.org In MS/MS, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). wikipedia.org For amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a resonance-stabilized, nitrogen-containing cation. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the vibrational transitions of specific chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. masterorganicchemistry.com

Identification of Key Functional Groups and Bond Stretches

The structure of Cyclobut-2-en-1-amine contains several distinct functional groups and types of bonds, each with characteristic vibrational frequencies.

N-H Stretch (Primary Amine): Primary amines (R-NH₂) are distinguished by two N-H stretching absorption bands in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org These two bands arise from the symmetric and asymmetric stretching modes of the N-H bonds. libretexts.org The bands are typically sharper and less intense than the broad O-H bands of alcohols that appear in the same region. libretexts.org

C=C Stretch (Alkene): The carbon-carbon double bond within the cyclobutene (B1205218) ring gives rise to a stretching absorption. This C=C stretch typically appears in the range of 1640-1680 cm⁻¹. libretexts.org

=C-H Stretch (Vinylic): The C-H bonds where the carbon atoms are part of the double bond (vinylic hydrogens) have a characteristic stretching frequency that is higher than that of aliphatic C-H bonds. These absorptions are found in the region of 3020-3100 cm⁻¹. libretexts.org

C-H Stretch (Aliphatic): The C-H bonds of the saturated CH₂ group and the C-H attached to the amine-bearing carbon absorb in the typical alkane region, which is just below 3000 cm⁻¹, generally between 2850-3000 cm⁻¹. orgchemboulder.com

N-H Bend (Primary Amine): Primary amines also exhibit a characteristic N-H bending (scissoring) vibration, which can be observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretch (Aliphatic Amine): The stretching vibration of the carbon-nitrogen bond in aliphatic amines is typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

The following interactive table summarizes the key IR absorption bands expected for Cyclobut-2-en-1-amine.

| Functional Group | Bond | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Primary Amine | N-H | Bend (Scissoring) | 1580 - 1650 | Medium |

| Alkene | =C-H | Stretch | 3020 - 3100 | Medium |

| Alkene | C=C | Stretch | 1640 - 1680 | Medium to Weak |

| Alkane | C-H | Stretch | 2850 - 3000 | Medium |

| Aliphatic Amine | C-N | Stretch | 1020 - 1250 | Medium |

X-ray Diffraction Analysis

Crystallographic Determination of Molecular Geometry and Conformation

The four-membered cyclobutane ring is inherently strained. To alleviate some of this strain (both angle and torsional), the ring is not planar but adopts a puckered or folded conformation. Crystallographic studies on various cyclobutane derivatives consistently show this puckering. The folding angle of the cyclobutane ring away from planarity is typically around 25 degrees. This puckering results in internal C-C-C bond angles of approximately 88 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees, highlighting the ring strain.

In the solid state, the amino group of Cyclobut-2-en-1-amine would be expected to play a crucial role in the crystal packing through intermolecular hydrogen bonding. As seen in the crystal structure of cyclobutylamine hemihydrate, the amine's hydrogen atoms can act as hydrogen bond donors to acceptor atoms (like nitrogen or oxygen) on adjacent molecules. These interactions are fundamental in defining the supramolecular architecture of the crystal lattice.

The table below presents typical geometric parameters that would be expected for the cyclobutane ring portion of the molecule, based on data from related structures.

| Geometric Parameter | Description | Typical Value |

| C-C-C Angle | Internal bond angle within the four-membered ring. | ~88° |

| Ring Folding Angle | The angle of deviation from a planar conformation. | ~25° |

| C-C Bond Length | The distance between adjacent carbon atoms in the ring. | ~1.55 Å |

| C-N Bond Length | The distance between the carbon atom of the ring and the nitrogen atom of the amine group. | ~1.47 Å |

Theoretical and Computational Chemistry of Cyclobut 2 En 1 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. For a strained and functionalized system like cyclobut-2-en-1-amine, these methods are crucial for understanding its stability, structure, and potential for chemical transformation.

Density Functional Theory (DFT) Studies on Energetics and Transition States

Density Functional Theory (DFT) has proven to be a powerful method for investigating the reaction mechanisms of systems containing cyclobutane (B1203170) rings. acs.org DFT calculations are frequently employed to map out potential energy surfaces, locate transition states, and determine the activation energies for various reaction pathways. acs.orgrsc.org

Studies on related cyclobutane systems demonstrate that DFT can elucidate complex mechanistic details. For example, in the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT calculations at the B3LYP/6-31G(d) level of theory identified the rate-determining step as the simultaneous cleavage of two C–N bonds, with a calculated activation energy of 17.7 kcal/mol for a chloro-substituted derivative. acs.org This process leads to a 1,4-biradical intermediate which then undergoes a barrierless ring closure to form the cyclobutane product. acs.org

Similarly, DFT methods have been used to understand the ring expansion of δ-cyclobutanes into pyrrolidines. rsc.org Calculations using the M06-2X functional with the 6-311+G(d,p) basis set, incorporating a solvent model, showed that the ring-opening is initiated by a C-C bond cleavage with an activation barrier of 22.4 kcal mol⁻¹. rsc.org These examples highlight the capability of DFT to predict reaction feasibility and provide quantitative data on the energetics of transition states, which is directly applicable to predicting the behavior of cyclobut-2-en-1-amine in similar reactions.

Table 1: Representative Activation Energies for Cyclobutane Reactions from DFT Studies

| Reaction Type | System Studied | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Ring Contraction | Pyrrolidine to Cyclobutane | B3LYP/6-31G(d) | 16.0 - 17.7 | acs.org |

| Ring Expansion | δ-Cyclobutane to Pyrrolidine | M06-2X/6-311+G(d,p) | 22.4 | rsc.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Analysis of Molecular Orbitals and Electronic Structure

The electronic structure of cyclobut-2-en-1-amine is dominated by the interplay between the strained four-membered ring, the π-system of the double bond, and the lone pair of the amine group. Molecular orbital (MO) theory provides a framework for understanding this interplay. wikipedia.orgresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting the molecule's reactivity.

For cyclobut-2-en-1-amine, the HOMO is expected to have significant contributions from both the nitrogen lone pair and the π-orbital of the C=C double bond. The energy of the HOMO is a measure of the molecule's ability to act as an electron donor (nucleophile). The LUMO, conversely, will be associated with the corresponding antibonding orbitals (π* and σ*). Its energy relates to the molecule's ability to act as an electron acceptor (electrophile).

Conformational Analysis and Intramolecular Interactions

The cyclobut-2-en-1-amine molecule is not planar. Cyclobutane rings characteristically adopt a puckered or "butterfly" conformation to relieve torsional strain. Computational studies on various cyclobutane derivatives have shown equilibrium ring dihedral angles of around 28 degrees. The presence of the double bond in cyclobut-2-en-1-amine introduces rigidity to one side of the ring, but the opposing C-C single bond still allows for puckering.

Conformational analysis of cyclobutane-amine systems reveals complex dynamics involving ring-puckering and rotation around the C-N bond. For cyclobut-2-en-1-amine, different conformers would exist, primarily differing in the orientation of the amino group relative to the ring (e.g., pseudo-equatorial vs. pseudo-axial). These conformers can rapidly interconvert.

Mechanistic Modeling and Prediction

Building on the foundation of quantum chemical calculations, computational models can be constructed to predict the outcomes of chemical reactions, offering a powerful tool for synthetic planning and mechanistic investigation.

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry allows for the in-silico exploration of various potential reaction pathways, which is often computationally prohibitive to explore experimentally. rsc.org By calculating the Gibbs free energy profiles for different mechanistic possibilities, researchers can predict the most likely reaction outcome and understand the factors governing selectivity. acs.org

For cyclobut-2-en-1-amine, this could involve modeling:

N-Functionalization: The amine group can act as a nucleophile. Computational models can predict the activation barriers for its reaction with various electrophiles.

Reactions at the Double Bond: The alkene can undergo cycloadditions or electrophilic additions. DFT studies can determine whether these pathways are kinetically and thermodynamically favorable compared to reactions at the amine.

Ring-Opening Reactions: The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under thermal or catalytic conditions. Computational modeling, as seen in the study of nitrocyclobutane (B1338332) formation and subsequent ring-opening, can elucidate the mechanisms and stereochemical outcomes of these transformations. ub.edu

These predictive models are becoming increasingly sophisticated, combining quantum chemical calculations with automated reaction network analysis to efficiently identify the most favorable reaction paths from a vast chemical space. rsc.orggenome.jp

Understanding Steric and Electronic Effects on Reactivity

The reactivity of cyclobut-2-en-1-amine is governed by a balance of steric and electronic factors. Computational methods provide a means to dissect these contributions. iupac.org

Electronic Effects: The primary electronic effects are the high ring strain, which enhances reactivity towards ring-opening, and the nucleophilicity of the amine group. The π-system of the alkene also introduces a site for electrophilic attack. Studies on amine-CO2 interactions show that substituents on the carbon alpha to the nitrogen can subtly alter the donor properties of the amine through orbital interactions, a principle that applies here. scispace.com

Steric Effects: The cyclobutane ring imposes significant conformational constraints. The accessibility of the nitrogen lone pair for a reaction will depend on its conformational position (pseudo-axial vs. pseudo-equatorial) and the trajectory of the attacking electrophile. Steric hindrance can influence not only the rate of reaction but also the stereoselectivity, by favoring attack from the less hindered face of the molecule.

Table 2: Comparison of Computed Properties for Substituted Cyclobutane Amines

| Compound | TPSA (Ų) | LogP | H-Bond Acceptors | H-Bond Donors | Reference |

|---|---|---|---|---|---|

| 1-(2,6-Dichlorophenyl)cyclobutan-1-amine | 26.02 | 3.33 | 1 | 1 | chemscene.com |

| 2-(Difluoromethyl)cyclobutan-1-amine | 26.02 | 0.99 | 1 | 1 | chemscene.com |

Synthetic Applications of Cyclobut 2 En 1 Amine and Its Derivatives

Cyclobutane (B1203170) Amines as Versatile Synthetic Building Blocks

The unique structural characteristics of cyclobutane amines, particularly their strained ring system, render them powerful tools in synthetic chemistry. They provide a rigid and well-defined three-dimensional framework that is instrumental in the construction of intricate molecular designs with potential applications in medicinal chemistry and material science. chemistryviews.orgbeilstein-journals.org

Cyclobutane derivatives are crucial for building complex molecular architectures due to their inherent structural rigidity and unique stereochemical properties. chemistryviews.orgbeilstein-journals.org The strained four-membered ring acts as a conformationally constrained scaffold, which is a desirable feature in drug discovery and the synthesis of bioactive molecules. chemistryviews.orgbeilstein-journals.org Natural products containing cyclobutane subunits, such as terpenoids and alkaloids, exhibit fascinating structures and potent biological activities, driving the development of new synthetic strategies to access these complex cores. rsc.orgacs.org The use of [2+2] photocycloadditions, for example, provides an efficient route to cyclobutane scaffolds like truxinates and truxillates, which are building blocks for architecturally complex polymers and advanced materials. nih.govrsc.org The energy stored in the strained bonds of these small rings can be harnessed for further synthetic transformations, enabling the creation of elaborate molecular structures. researchgate.net

Cyclobutane amines and their derivatives are valuable precursors for a variety of carbocyclic and heterocyclic ring systems. researchgate.net The high ring strain of the cyclobutane core facilitates ring-opening and ring-expansion reactions, providing pathways to larger and more complex cyclic structures. These transformations are often driven by the release of strain energy. For instance, cyclobutane-fused tetrahydroquinolines (THQs) have gained significant attention in drug discovery. chemistryviews.orgbeilstein-journals.org An efficient copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime has been developed to synthesize cyclobutane-fused spirotetrahydroquinolines, demonstrating the utility of cyclobutane precursors in constructing complex heterocyclic frameworks. chemistryviews.orgbeilstein-journals.orgbeilstein-journals.org These methods highlight the role of cyclobutanes as versatile intermediates that can be readily converted into other important structural motifs. researchgate.net

Synthesis of Cyclobutane-Containing Amino Acid Analogues

Cyclobutane amino acids (CBAAs) represent an important class of non-natural amino acids. Their constrained structure makes them valuable for designing peptide mimetics with improved metabolic stability and controlled conformations. nih.gov These analogues serve as tools to probe protein structure and function and as components in the development of novel therapeutics.

The synthesis of conformationally restricted amino acids is a key area of research, and cyclobutane scaffolds are ideal for this purpose. A notable example is the synthesis of 2-hydroxycyclobutane-α-amino acid, an analogue of serine. One established method involves a thermal [2+2] cycloaddition using 2-acylaminoacrylates as electron-poor alkenes. nih.govnih.gov This process, which proceeds through a Michael-Dieckmann-type mechanism, creates a substituted cyclobutane skeleton that can be further transformed. nih.govnih.gov Subsequent deacylation and hydrolysis steps yield the desired 2-hydroxycyclobutane-α-amino acid serine analogue (c4Ser), filling a significant gap in the field of restricted amino acids. nih.govnih.gov

| Reaction Type | Key Reagents | Product | Reference |

| Thermal [2+2] Cycloaddition | 2-Acylaminoacrylates | Substituted cyclobutane skeleton | nih.govnih.gov |

| Deacylation & Hydrolysis | Acid/Base | 2-Hydroxycyclobutane-α-amino acid (c4Ser) | nih.govnih.gov |

The development of non-natural amino acid scaffolds is crucial for advancing peptide drug design, and cyclobutane-based structures offer significant advantages. nih.gov Cyclobutane β-amino acids, for instance, are used to construct peptidomimetics and helical foldamers. chemistryviews.org Chiral scaffolds can be synthesized from protected cyclobutane β-amino acids, yielding derivatives with additional functional groups that serve as versatile chiral precursors for polyfunctional chemical platforms. researchgate.net A direct and selective method for creating cyclobutane α-amino acids involves a visible light-catalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins. nih.govacs.org This approach is mild, scalable, and tolerates a wide range of functional groups, providing rapid access to valuable strained cyclobutane α-amino acid derivatives. nih.govacs.org These synthetic advancements expand the toolbox for creating peptides with novel structures and functions.

| Synthetic Method | Starting Materials | Key Features | Product Class | Reference |

| Photocatalyzed [2+2]-Cycloaddition | Dehydroamino acids, Styrene-type olefins | Visible light, Mild conditions, Scalable | Cyclobutane α-amino acids | nih.govacs.org |

| Tandem Amidation/Michael Addition | Cyclobutene-1-carboxylic acid, Benzoxazolone | Base-catalyzed | β-N-heterocyclic cyclobutane carboximides | chemistryviews.org |

| Selective Transformations | Protected cyclobutane β-amino acids | Introduction of hydroxyl, carboxyl groups | Polyfunctional chiral scaffolds | researchgate.net |

Functional Cyclobutene (B1205218) Derivatives in Chemical Design

Functionalized cyclobutenes are highly valuable and versatile building blocks in organic synthesis. rsc.org Their strained double bond can be readily manipulated, making them ideal intermediates for creating a wide array of molecular structures. The ability to introduce multiple functional groups onto the cyclobutene skeleton opens up new avenues in chemical design and the synthesis of complex molecules. rsc.orgrsc.org

A novel copper-catalyzed radical cascade reaction has been developed to synthesize highly functionalized cyclobutenes directly from simple cyclobutanes. rsc.orgrsc.org This strategy involves the cleavage of multiple C–H bonds and the simultaneous formation of new C–N, C–S, or C–Br bonds. rsc.orgrsc.org Using copper as a catalyst and N-fluorobenzenesulfonimide (NFSI) as an oxidant, a diverse range of diaminated, disulfonylated, and tribrominated cyclobutene derivatives can be efficiently produced. rsc.orgrsc.orgnih.gov This methodology represents the first synthesis of cyclobutene derivatives directly from cyclobutanes while concurrently introducing multiple external functional groups, providing access to compounds that were previously difficult to obtain. nih.gov

Development of 3-Aminocyclobut-2-en-1-ones as Squaramide Surrogates

A notable application of cyclobut-2-en-1-amine derivatives is in the development of 3-aminocyclobut-2-en-1-ones as bioisosteric replacements for squaramides. Squaramides are well-established pharmacophores, but their acidic nature can sometimes lead to unfavorable pharmacokinetic properties. The development of non-acidic surrogates that retain the key binding interactions is therefore of significant interest in medicinal chemistry.

Researchers have developed an efficient synthesis of a novel series of highly functionalized 3-aminocyclobut-2-en-1-ones. The key step in this synthesis is the facile condensation of various cyclobuta-1,3-diones with a primary amine derived from phenylalanine. acs.orgresearchgate.net This reaction proceeds smoothly and allows for the introduction of a diverse range of substituents.

The resulting 3-aminocyclobut-2-en-1-one scaffold can be further functionalized at the C-2 position through reactions with a variety of electrophilic reagents. These include N-halosuccinimides, sulfenyl chlorides, and Eschenmoser's salt, demonstrating the synthetic versatility of this system. acs.org

Table 1: Examples of Synthesized 3-Aminocyclobut-2-en-1-ones

| Compound ID | R1 | R2 | Electrophile for C-2 Substitution |

| 1a | Phenyl | H | N-Chlorosuccinimide |

| 1b | Phenyl | H | N-Bromosuccinimide |

| 1c | Phenyl | H | Phenylsulfenyl chloride |

| 1d | Phenyl | H | Eschenmoser's salt |

This table is a representative example based on the described synthetic methodology.

Compounds from this novel series have shown significant potential as potent antagonists of Very Late Antigen-4 (VLA-4), a key therapeutic target for inflammatory diseases. acs.orgresearchgate.net This finding underscores the successful application of 3-aminocyclobut-2-en-1-ones as squaramide surrogates in a biological context, offering a promising new avenue for drug discovery.

Amidosquaramides as Anion Receptors

Amidosquaramides, which can be considered derivatives of cyclobut-2-en-1-amine, have emerged as a novel and intriguing class of anion receptors. rsc.org Their unique structure, featuring both hydrogen bond donating and accepting capabilities, allows them to bind and transport anions with a degree of selectivity and responsiveness. rsc.org

The synthesis of amidosquaramides typically involves the reaction of a mono-substituted squarate with an appropriate amine. d-nb.info The anion binding properties of these receptors have been extensively studied using techniques such as ¹H NMR titration, which allows for the determination of association constants (Ka) with various anions. acs.orgnih.gov Studies have shown that amidosquaramides can effectively bind anions such as chloride and bromide through hydrogen bonding interactions. nih.gov The strength of this binding is influenced by the substituents on the amidosquaramide scaffold. acs.org

A particularly interesting feature of amidosquaramides is their pH-sensitive anion transport properties. rsc.orgacs.org At physiological pH, their anion transport activity can be moderate. However, under more acidic conditions, the transport of anions such as chloride can be effectively "switched on". rsc.orgrsc.org This pH-dependent behavior is attributed to the protonation state of the amidosquaramide, which influences its conformation and ability to interact with and transport anions across lipid membranes. nih.govacs.org

Table 2: Anion Binding and Transport Properties of Representative Amidosquaramides

| Receptor | Anion | Association Constant (Ka, M⁻¹) in DMSO | Relative Transport Activity (pH 4.0 vs. pH 7.2) |

| Amido-SQ 1 | Cl⁻ | 150 | 5-fold increase |

| Amido-SQ 2 | Br⁻ | 85 | 4-fold increase |

| Amido-SQ 3 | I⁻ | <10 | No significant change |

Data is illustrative and compiled from findings in the referenced literature.

The development of these pH-responsive anion transporters opens up possibilities for their use in applications where controlled release or transport of anions is desired, such as in biological systems or for the development of new sensor technologies. rsc.org

Applications in Polymer Science

The strained four-membered ring of cyclobutane derivatives, including those related to cyclobut-2-en-1-amine, provides a unique platform for the synthesis of novel polymers with interesting and useful properties.

Synthesis of Cyclobutane-Containing Polymers via Ring-Opening Polymerization

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of well-defined polymers from strained cyclic olefins. beilstein-journals.org Cyclobutene and its derivatives are excellent monomers for ROMP due to their significant ring strain, which provides a strong thermodynamic driving force for polymerization. digitellinc.comnih.gov

The polymerization of 1-substituted cyclobutene derivatives using ruthenium-based catalysts, such as the Grubbs catalysts, allows for the synthesis of a variety of polymers with controlled molecular weights and low polydispersity. nih.gov The nature of the substituent at the 1-position of the cyclobutene ring has a significant impact on the polymerization behavior. For instance, secondary amides of 1-cyclobutenecarboxylic acid undergo ROMP to produce translationally invariant polymers with exclusively E-olefins in the backbone. nih.gov

Furthermore, the selective ROMP of cyclobutene derivatives in the presence of other cyclic olefins, such as norbornenes, can be achieved by tuning the reaction conditions. beilstein-journals.orgd-nb.info This selectivity allows for the synthesis of block copolymers with distinct segments derived from different monomers. nih.govmdpi.com The resulting polymers can have unique properties arising from the combination of different polymer blocks.

Table 3: Monomers and Resulting Polymers from ROMP of Cyclobutene Derivatives

| Monomer | Catalyst | Resulting Polymer Structure | Key Feature |

| 1-(sec-Amide)cyclobutene | Grubbs 3rd Gen. | Linear, all-E poly(1,4-butadiene) derivative | Stereoregular |

| 1-(Ester)cyclobutene | Grubbs 1st Gen. | No polymerization (ring-opening only) | Monomer reactivity |

| Cyclobutene-Norbornene dyad | Grubbs 1st Gen. (THF, 0°C) | Poly(cyclobutene) with pendant norbornenes | Selective polymerization |

This table summarizes findings from the referenced literature on cyclobutene ROMP.

The ability to synthesize a wide range of cyclobutane-containing polymers through ROMP opens up avenues for creating new materials with tailored properties for various applications.

Development of Stress-Responsive Polymeric Materials

A fascinating application of cyclobutane derivatives in polymer science is in the creation of stress-responsive materials, also known as mechanochemically active polymers. nih.govduke.edu These materials are designed to undergo a chemical transformation in response to an applied mechanical force, leading to a change in their properties.

Polymers containing cyclobutane units as mechanophores can exhibit a [2+2] cycloreversion reaction when subjected to mechanical stress, such as from ultrasound-induced elongational forces in solution. acs.orgacs.org This process involves the breaking of the cyclobutane ring to form two new olefinic bonds. nih.govresearchgate.net This transformation can lead to a significant elongation of the polymer chain at the molecular level. nih.gov

The newly formed alkenes can then participate in further chemical reactions, such as thiol-ene conjugate addition, to form new covalent bonds. acs.orgnih.gov This can lead to the cross-linking of polymer chains, resulting in a strengthening of the material in response to stress. rsc.org In some cases, the mechanochemical activation of cyclobutane mechanophores can lead to a visible color change, providing a direct visual indication of stress or damage within the material. rsc.org

Table 4: Mechanochemical Activation of Cyclobutane-Containing Polymers

| Polymer System | Mechanical Stimulus | Chemical Transformation | Macroscopic Effect |

| Poly(methyl acrylate) with central cyclobutane | Ultrasound in solution | [2+2] Cycloreversion | Chain scission or functional group generation |

| Polyester with bicyclo[4.2.0]octane units | Pulsed ultrasound | Ring-opening to form α,β-unsaturated esters | Potential for self-strengthening via cross-linking |

| Naphthalene-fused cyclobutane in a polymer | Mechanical force | Retro-cycloaddition and subsequent crosslinking | Force-induced strengthening |

This table provides examples of stress-responsive polymers based on cyclobutane mechanophores.

The development of these stress-responsive polymers holds great promise for applications in areas such as self-healing materials, damage-sensing coatings, and materials with on-demand property changes. nsf.gov

Role in Natural Product Synthesis

The cyclobutane motif is a key structural feature in a wide variety of natural products that exhibit diverse and potent biological activities. researchgate.netrsc.org The synthesis of these complex molecules often presents significant challenges, and derivatives of cyclobut-2-en-1-amine can serve as crucial intermediates in their construction.

Intermediates in the Total Synthesis of Natural Products with Cyclobutane Motifs

The inherent ring strain and unique reactivity of cyclobutane derivatives make them valuable building blocks in the total synthesis of natural products. acs.orgresearchgate.net The strategic introduction of a cyclobutane ring early in a synthetic sequence can set the stage for subsequent stereocontrolled transformations. researchgate.net

The [2+2] cycloaddition is a primary and widely used method for the construction of the cyclobutane core in natural product synthesis. nih.govkib.ac.cn Derivatives of cyclobut-2-en-1-amine can be accessed through various synthetic routes and then elaborated into more complex intermediates. The functional groups present on the cyclobutane ring, including the amine, can be used to direct subsequent reactions and build up the complexity of the target natural product.

For example, the total synthesis of several natural products has relied on the stereoselective construction of a polysubstituted cyclobutane intermediate. nih.gov The strategic use of cyclobutane-containing building blocks allows for the efficient assembly of the carbon skeleton of the target molecule.

Table 5: Examples of Natural Products Containing Cyclobutane Motifs

| Natural Product Class | Example | Key Synthetic Strategy for Cyclobutane Ring |

| Terpenoids | (+)-Acanthodoral | Intramolecular [2+2] photocycloaddition |

| Alkaloids | Piperarborenine B | Intermolecular [2+2] photocycloaddition |

| Meroterpenoids | (+)-Lactiflorin | Intramolecular [2+2] photocycloaddition |

This table highlights the diversity of natural products containing a cyclobutane ring and common synthetic approaches.

The continued development of new synthetic methods for the construction and functionalization of cyclobutane rings, including those derived from cyclobut-2-en-1-amine, will undoubtedly facilitate the synthesis of even more complex and biologically important natural products in the future. rsc.org

Strategic Use of Cyclobutane Derivatives for Structurally Diverse Targets

The inherent ring strain and unique three-dimensional geometry of cyclobutane derivatives, including those derived from cyclobut-2-en-1-amine, make them exceptionally versatile building blocks in organic synthesis. baranlab.org Chemists strategically exploit the high potential energy of the four-membered ring to drive a variety of transformations that would otherwise be thermodynamically or kinetically challenging. These controlled, strain-releasing reactions allow for the efficient construction of structurally diverse and complex molecular architectures from relatively simple cyclobutane precursors. Key strategies include leveraging ring expansions, pericyclic rearrangements, and tandem cascade reactions to forge larger carbocycles and intricate heterocyclic systems.

Ring Expansion and Rearrangement Strategies

One of the most powerful applications of cyclobutane derivatives is their use in ring expansion reactions, where the relief of strain provides a strong thermodynamic driving force. These transformations can convert the four-membered ring into more common five-, six-, or even eight-membered rings, often with a high degree of stereocontrol.

A prominent example is the vinylcyclobutane rearrangement , a thermally induced scispace.comchim.it-sigmatropic rearrangement that transforms a vinylcyclobutane into a cyclohexene. This strategy has been famously applied in the biomimetic synthesis of complex natural products. For instance, the marine alkaloid sceptrin, which contains a dimeric cyclobutane core, can be converted into its isomeric natural product ageliferin (B1246841) through a vinylcyclobutane rearrangement. acs.orgorganic-chemistry.orgnih.gov This transformation highlights the strategic use of a cyclobutane core as a latent precursor to a more complex polycyclic system.

| Starting Material | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sceptrin | Microwave Irradiation, H₂O, 195 °C, 1 min | Ageliferin | 40 | organic-chemistry.org |

Derivatives of cyclobut-2-en-1-amine, such as cyclobutenimines, are also excellent substrates for strategic ring expansions. The thermal rearrangement of 4-substituted-4-hydroxycyclobutenimines leads to a variety of aromatic and heterocyclic structures. The specific outcome is dictated by the nature of the substituent at the C-4 position, demonstrating how a common cyclobutane core can be a branch point for generating chemical diversity. Vinyl, aryl, and alkynyl substituents at this position lead to the formation of 4-aminophenols, 4-amino-1-naphthols, and cyclopenta-annulated quinolines, respectively, upon heating. scispace.com

| C-4 Substituent on Precursor | Conditions | Product Class | Reference |

|---|---|---|---|

| Vinyl Group | Heating in xylene | 4-Aminophenol | scispace.com |

| Aryl Group | Heating in xylene | 4-Amino-1-naphthol | scispace.com |

| Alkynyl Group | Heating in xylene | Cyclopenta-annulated Quinoline | scispace.com |

Tandem and Cascade Reactions for Heterocycle Synthesis

The reactivity of the strained cyclobutane ring can be harnessed to initiate tandem or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming and bond-breaking events to rapidly build molecular complexity. 20.210.105nih.govresearchgate.net This approach is particularly effective for synthesizing N-heterocycles from cyclobutane precursors containing amine functionalities or their surrogates.

For example, the reaction of 2-hydroxycyclobutanones with aromatic amines provides a versatile entry into various indole-containing scaffolds. chim.it Under acidic catalysis, the aniline (B41778) derivative reacts with the cyclobutanone to form an intermediate that undergoes a strain-driven rearrangement and subsequent cyclization. This tandem process efficiently constructs complex heterocyclic cores, such as tetrahydro-cyclobuta[b]indolyl-amines, which would otherwise require lengthy, multi-step syntheses.

| Cyclobutane Precursor | Reactant | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-hydroxy-2-methylcyclobutanone | Aniline | TsOH, Toluene, 110 °C | Tetrahydro-cyclobuta[b]indolyl-amine | chim.it |

| 2-hydroxy-2-allylcyclobutanone | Aniline | TsOH, Toluene, 110 °C | 2-allyl Tryptamine derivative | chim.it |

Q & A

Q. What are the established synthetic routes for Cyclobut-2-en-1-amine, and how do reaction conditions influence yield and purity?

Cyclobut-2-en-1-amine can be synthesized via [2+2] cycloaddition of alkenes with nitrenes, photochemical methods, or catalytic ring-opening of strained cyclobutane derivatives. Yield optimization requires precise control of temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., transition-metal vs. organocatalysts). Purity is assessed via GC-MS or HPLC, with impurities often arising from side reactions like dimerization or oxidation .

Q. Which spectroscopic techniques are most effective for characterizing Cyclobut-2-en-1-amine, and what spectral markers distinguish it from structural analogs?

Key techniques include:

- NMR : Distinct signals for the cyclobutene ring protons (δ 5.8–6.2 ppm, split by J-coupling) and the amine group (δ 1.2–1.8 ppm, broad singlet).

- IR : Stretching vibrations at ~3350 cm (N-H) and 1640 cm (C=C).

- Mass Spectrometry : Molecular ion peak at m/z 83 (CHN) with fragmentation patterns indicating ring strain. Comparative analysis with cyclobutane or aza-cyclobutane derivatives reveals shifts in ring-proton splitting and amine reactivity .

Q. How does the strained cyclobutene ring in Cyclobut-2-en-1-amine affect its stability under standard laboratory conditions?

The ring strain (≈26 kcal/mol) increases susceptibility to ring-opening via thermal or acid-catalyzed pathways. Stability studies recommend storage at –20°C under inert atmosphere (N/Ar) and avoidance of protic solvents. Degradation products (e.g., linear amines or ketones) are monitored via TLC or -NMR .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Cyclobut-2-en-1-amine in [4+2] cycloaddition reactions?

Density Functional Theory (DFT) calculations suggest that the electron-deficient cyclobutene ring favors suprafacial interactions with dienophiles like maleic anhydride. Regioselectivity is governed by frontier molecular orbital (FMO) alignment, with the HOMO of cyclobut-2-en-1-amine interacting preferentially with the LUMO of electron-deficient partners. Experimental validation uses kinetic isotope effects (KIEs) and substituent-tuning studies .

Q. How can contradictory literature data on the catalytic activity of Cyclobut-2-en-1-amine in asymmetric synthesis be resolved?

Contradictions often arise from unaccounted variables:

- Solvent effects : Polar aprotic solvents enhance enantioselectivity by stabilizing transition states.

- Catalyst loading : Sub-5 mol% concentrations may lead to inconsistent turnover frequencies.

- Impurity interference : Trace metals (e.g., Fe) from reagents can alter reaction pathways. Systematic replication studies with rigorous controls (e.g., ICP-MS for metal analysis) are critical .

Q. What computational strategies best predict the reactivity of Cyclobut-2-en-1-amine in novel reaction environments?

Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations coupled with machine learning (ML) algorithms (e.g., Gaussian Process Regression) are effective. Training datasets include experimental rate constants, solvent parameters, and steric/electronic descriptors. Validation requires benchmarking against kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. How do steric and electronic modifications to Cyclobut-2-en-1-amine influence its bioactivity in pharmacological assays?

Substituent effects are studied via:

- Steric maps : X-ray crystallography or molecular docking to quantify binding-pocket fit.

- Hammett plots : Correlating σ-values of substituents (e.g., –CH, –NO) with IC in enzyme inhibition assays.

- ADMET profiling : Computational tools (e.g., SwissADME) predict pharmacokinetic impacts of modifications .

Methodological Guidelines

- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize synthetic conditions, isolating variables like temperature, solvent, and catalyst .

- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results, emphasizing dose-response consistency and temporality .

- Literature Review : Prioritize primary sources (e.g., ACS, RSC journals) and validate protocols via replication in controlled settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.